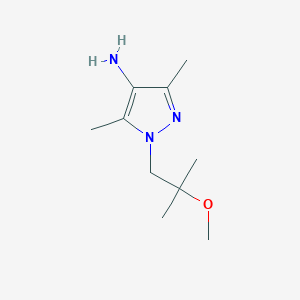
(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichlorohexahydro-2(1H)-Azocinone is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydro-azocinone core, which is substituted with two chlorine atoms at the 3,3-positions. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dichlorohexahydro-2(1H)-Azocinone typically involves the chlorination of hexahydro-2(1H)-azocinone. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 3,3-positions .
Industrial Production Methods
In an industrial setting, the production of 3,3-dichlorohexahydro-2(1H)-Azocinone may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichlorohexahydro-2(1H)-Azocinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
3,3-Dichlorohexahydro-2(1H)-Azocinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3,3-dichlorohexahydro-2(1H)-Azocinone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3,3-dichlorohexahydro-2(1H)-Azocinone include:
- 3,3-Dichloro-2-hydroxypropyl-8-hydroxy-6-methoxy-1H-isochromen-1-one
- 3,3-Dichloro-2-propenyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol .
Uniqueness
What sets 3,3-dichlorohexahydro-2(1H)-Azocinone apart from these similar compounds is its unique hexahydro-azocinone core and the specific positioning of the chlorine atoms.
Propiedades
Fórmula molecular |
C7H9Cl2NO |
|---|---|
Peso molecular |
194.06 g/mol |
Nombre IUPAC |
(7Z)-3,3-dichloro-1,4,5,6-tetrahydroazocin-2-one |
InChI |
InChI=1S/C7H9Cl2NO/c8-7(9)4-2-1-3-5-10-6(7)11/h3,5H,1-2,4H2,(H,10,11)/b5-3- |
Clave InChI |
DKHTVVIIVZXBHX-HYXAFXHYSA-N |
SMILES isomérico |
C1C/C=C\NC(=O)C(C1)(Cl)Cl |
SMILES canónico |
C1CC=CNC(=O)C(C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(2-Methyl-6-(3-methylisoxazol-5-yl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B13079516.png)




![5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B13079533.png)




![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)



